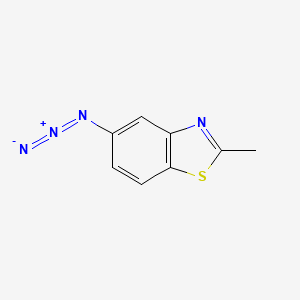

5-Azido-2-methyl-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Azido-2-methyl-1,3-benzothiazole” is a derivative of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The azido group (-N3) and a methyl group (-CH3) are attached to the benzothiazole core at positions 5 and 2 respectively .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “5-Azido-2-methyl-1,3-benzothiazole”, often involves the treatment of 2-aminobenzenethiol with acid chlorides . Azo dye derivatives incorporating heterocyclic scaffolds such as benzothiazole have been synthesized for potential use in the pharmaceutical sector . The azido transfer procedure of heteroaryllithium and tosyl azide has been used to synthesize selected 2- and 5-azidoazoles .Molecular Structure Analysis

Benzothiazoles, including “5-Azido-2-methyl-1,3-benzothiazole”, consist of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar . The 1H-decoupled 13C NMR spectrum of a similar compound showed 15 resonances, which is in agreement with the proposed structure .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .Aplicaciones Científicas De Investigación

Energetic Materials

5-Azido-2-methyl-1,3-benzothiazole and its derivatives have been studied for their potential use in energetic materials . The compound has been synthesized and characterized, and its crystal structure has been determined by low-temperature single-crystal X-ray diffraction . The interactions between the molecules or ions were analyzed and discussed .

Primary Explosives

The compound and its potassium salt have shown the desired characteristics for primary explosives . These characteristics include high sensitivities to various stimuli, such as impact or friction, and a fast deflagration-to-detonation transition .

Synthesis of Derivatives

5-Azido-2-methyl-1,3-benzothiazole can be used as a starting material for the synthesis of various derivatives . For example, a new series of 1,2,3-triazole derivatives based on benzothiazole were synthesized by the 1,3-dipolar cycloaddition reaction of S-propargyl mercaptobenzothiazole and α-halo ester/amide .

Drug Discovery

The synthesized derivatives of 5-Azido-2-methyl-1,3-benzothiazole have been evaluated for their anti-inflammatory activity by biochemical COX-2 inhibition . They have also been tested for antifungal inhibition with CYP51, anti-tuberculosis target protein ENR, DPRE1, pks13, and Thymidylate kinase by molecular docking studies .

ADMET Studies

The synthesized derivatives have been analyzed for their ADMET properties to better understand the chances of introducing them to the next phase of drug discovery and development . The ADMET analysis revealed that some of the synthesized molecules are promising drug-like molecules .

Cytotoxic Activity

Some triazole derivatives, which can be synthesized from 5-Azido-2-methyl-1,3-benzothiazole, have shown effective cytotoxic activity against various cancer cell lines .

Safety and Hazards

Benzothiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if inhaled and harmful if swallowed or in contact with skin . Specific safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

There is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives . The synthesis of azo dye derivatives incorporating heterocyclic scaffolds such as benzothiazole and their pharmacological applications are areas of ongoing research .

Mecanismo De Acción

Target of Action

The primary targets of 5-Azido-2-methyl-1,3-benzothiazole are likely to be bacterial cells, particularly those causing tuberculosis . Benzothiazole derivatives have shown potent inhibitory activity against Mycobacterium tuberculosis, with the target being DprE1 .

Mode of Action

These modes of action include membrane perturbation and intracellular action due to binding with DNA .

Biochemical Pathways

Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Result of Action

Benzothiazole derivatives have shown potent activity against clinically relevant pathogens likeE. coli and S. aureus .

Propiedades

IUPAC Name |

5-azido-2-methyl-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4S/c1-5-10-7-4-6(11-12-9)2-3-8(7)13-5/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVFBHXLQPPCTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90498290 |

Source

|

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Azido-2-methyl-1,3-benzothiazole | |

CAS RN |

23085-29-2 |

Source

|

| Record name | 5-Azido-2-methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90498290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)

![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)